

Spectroscopic Characterization of 2,7-Dimethyl-6-nitrobenzo[d]thiazole: A Technical Guide

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Compound of Interest

Compound Name:	2,7-Dimethyl-6-nitrobenzo[d]thiazole
CAS No.:	72206-94-1
Cat. No.:	B1590510

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,7-Dimethyl-6-nitrobenzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of novel benzothiazole derivatives.

Introduction and Molecular Structure

2,7-Dimethyl-6-nitrobenzo[d]thiazole belongs to the benzothiazole family, a class of compounds known for a wide range of biological activities. The structural integrity and purity of such compounds are paramount for their application, making detailed spectroscopic analysis a critical step in their synthesis and development. The molecule's structure, featuring a bicyclic benzothiazole core with two methyl groups and a nitro group, dictates its unique spectroscopic fingerprint.

The IUPAC name for this compound is 2,7-dimethyl-6-nitro-1,3-benzothiazole, and its chemical formula is $C_9H_8N_2O_2S$, with a molecular weight of approximately 208.24 g/mol .[1]

Caption: Molecular structure of **2,7-Dimethyl-6-nitrobenzo[d]thiazole**.

Synthesis and Purification

A plausible synthetic route to **2,7-Dimethyl-6-nitrobenzo[d]thiazole** involves the reaction of 2-methyl-6-nitrobenzenethiol with acetic acid in the presence of a reducing agent like iron powder, followed by heating.[2] The crude product would then require purification, typically via column chromatography, to isolate the pure compound.

Experimental Protocol: Synthesis and Purification

- **Reaction Setup:** To a solution of 2-methyl-6-nitrobenzenethiol in glacial acetic acid, add electrolytic iron powder.
- **Reflux:** Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After cooling, dilute the reaction mixture with methanol and filter to remove the iron catalyst.
- **Extraction:** Concentrate the filtrate and extract the product with a suitable organic solvent.
- **Purification:** Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane-ethyl acetate gradient).
- **Characterization:** Confirm the structure and purity of the final product using the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

The proton NMR spectrum of **2,7-Dimethyl-6-nitrobenzo[d]thiazole** is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic core.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	Singlet	1H	H-5
~ 7.2 - 7.6	Singlet	1H	H-4
~ 2.8	Singlet	3H	C2-CH ₃
~ 2.5	Singlet	3H	C7-CH ₃

Causality of Predictions:

- The aromatic protons (H-4 and H-5) are expected to appear as singlets due to the substitution pattern. The proton at the C-5 position (adjacent to the nitro group) will be significantly deshielded and appear at a lower field.
- The methyl protons at C-2 and C-7 are predicted to be singlets, with the C-2 methyl likely appearing slightly downfield due to its proximity to the thiazole ring nitrogen. These predictions are based on data from similar substituted benzothiazoles.[\[3\]](#)[\[4\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C-2
~ 150 - 155	C-7a
~ 145 - 150	C-6
~ 130 - 135	C-3a
~ 125 - 130	C-7
~ 120 - 125	C-4
~ 115 - 120	C-5
~ 20 - 25	C2-CH ₃
~ 15 - 20	C7-CH ₃

Causality of Predictions:

- The carbon of the C=N bond (C-2) is expected to be the most downfield among the sp² carbons.
- The carbons directly attached to the nitro group (C-6) and the fused ring junction carbons (C-3a, C-7a) will also have characteristic chemical shifts.
- The methyl carbons will appear in the upfield region of the spectrum. These predictions are informed by ¹³C NMR data of various benzothiazole derivatives.[\[5\]](#)[\[6\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

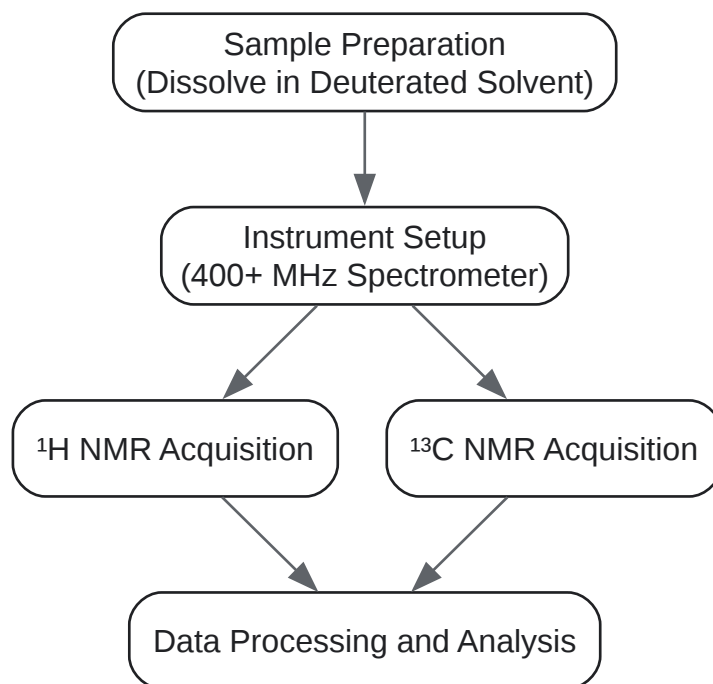


Figure 2: NMR Workflow

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Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum:

- Molecular Ion (M^+): A prominent peak is expected at m/z 208, corresponding to the molecular weight of the compound.
- Major Fragments: Fragmentation may occur through the loss of the nitro group (NO_2) leading to a fragment at m/z 162. Further fragmentation of the benzothiazole ring is also possible. The fragmentation patterns of nitro-containing thiazoles can be complex.[7][8]

Table of Predicted Fragments:

m/z	Assignment
208	[M] ⁺
162	[M - NO ₂] ⁺

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Scan a range of m/z values to detect the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Assignment
~ 3100 - 3000	Aromatic C-H stretch
~ 2950 - 2850	Aliphatic C-H stretch (from CH ₃)
~ 1600 - 1580	C=N stretch
~ 1550 - 1500	Asymmetric NO ₂ stretch
~ 1350 - 1300	Symmetric NO ₂ stretch
~ 1450 - 1400	C=C aromatic ring stretch

Causality of Predictions:

- The presence of the nitro group will give rise to two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.
- The C=N stretching of the thiazole ring and the aromatic C-H and C=C stretching vibrations will also be prominent. These predictions are based on the known IR absorption frequencies of nitro compounds and benzothiazoles.[3]

Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

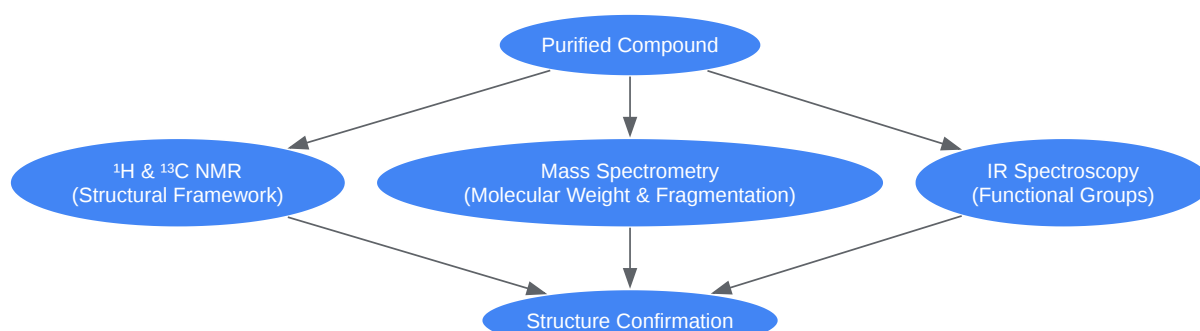


Figure 3: Spectroscopic Elucidation Pathway

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Caption: The complementary roles of different spectroscopic techniques.

Conclusion

The structural elucidation of **2,7-Dimethyl-6-nitrobenzo[d]thiazole** relies on a synergistic application of NMR, MS, and IR spectroscopy. While direct experimental data is sparse, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from analogous compounds. This guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize, purify, and characterize this and other novel benzothiazole derivatives.

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